L-Seryl-L-alanyl-L-leucyl-L-asparagine
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Overview
Description
L-Seryl-L-alanyl-L-leucyl-L-asparagine is a peptide compound composed of four amino acids: serine, alanine, leucine, and asparagine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-alanyl-L-leucyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection steps: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage from the resin: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-alanyl-L-leucyl-L-asparagine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as serine.
Reduction: Reduction reactions can modify disulfide bonds if present.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or acidic/basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like dithiothreitol (DTT).
Major Products Formed
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced peptide bonds or modified residues.
Scientific Research Applications
L-Seryl-L-alanyl-L-leucyl-L-asparagine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Seryl-L-alanyl-L-leucyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
L-Seryl-L-alanyl-L-leucyl-L-asparagine: Unique due to its specific sequence and properties.
Semaglutide: A peptide used for diabetes treatment, with a different sequence and function.
Liraglutide: Another diabetes treatment peptide, differing in sequence and application.
Properties
CAS No. |
491596-03-3 |
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Molecular Formula |
C16H29N5O7 |
Molecular Weight |
403.43 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H29N5O7/c1-7(2)4-10(15(26)21-11(16(27)28)5-12(18)23)20-13(24)8(3)19-14(25)9(17)6-22/h7-11,22H,4-6,17H2,1-3H3,(H2,18,23)(H,19,25)(H,20,24)(H,21,26)(H,27,28)/t8-,9-,10-,11-/m0/s1 |
InChI Key |
FBPPDFUVLVNPRL-NAKRPEOUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CO)N |
Origin of Product |
United States |
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